molecular formula C15H26N2 B10877840 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine

Cat. No.: B10877840
M. Wt: 234.38 g/mol
InChI Key: ZUYPESQMYNAILG-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine is a chemical building block of significant interest in advanced medicinal chemistry and drug discovery research . This compound features a rigid, polycyclic norbornene (bicyclo[2.2.1]hept-2-ene) core coupled with a piperazine ring, a combination that offers a unique three-dimensional scaffold for exploring structure-activity relationships (SAR). Piperazine derivatives are extensively investigated for their therapeutic potential, particularly as inhibitors of viral targets . Recent, groundbreaking research has demonstrated the application of similar norbornene and piperazine-containing compounds in the development of first-in-class degraders of the Hepatitis B virus (HBV) core protein (HBC) through hydrophobic tagging (HyT) technology . These degraders represent a novel strategy to overcome drug resistance by hijacking the cell's own degradation machinery, showcasing the potential of this chemical class in creating novel antiviral agents with favorable resistance profiles . The structural motifs present in this reagent make it a valuable precursor or intermediate for synthesizing complex molecules aimed at targeting protein-protein interactions and allosteric sites, such as viral capsid assemblies . This product is intended for use in laboratory research only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C15H26N2/c1-12(2)17-7-5-16(6-8-17)11-15-10-13-3-4-14(15)9-13/h3-4,12-15H,5-11H2,1-2H3

InChI Key

ZUYPESQMYNAILG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2CC3CC2C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isopropylpiperazine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride, to form the bicyclic structure . This intermediate can then be functionalized to introduce the piperazine ring and the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms serve as nucleophilic centers, enabling reactions with electrophiles such as alkyl halides and acyl chlorides:

  • Alkylation : Reacts with methyl iodide or benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form quaternary ammonium derivatives.

  • Acylation : Forms amides with acetyl chloride or benzoyl chloride in the presence of triethylamine, producing derivatives with modified pharmacokinetic properties.

These reactions are critical for introducing functional groups that alter solubility or target affinity.

Structural Modifications Impacting Biological Activity

Modifications to the bicyclo-piperazine linkage significantly affect binding affinity:

Modification Effect on Binding Affinity Source
Insertion of carbonyl groupReduces affinity by 80%
Oxygen atom removalDecreases binding efficiency

These findings highlight the sensitivity of the bicyclo[2.2.1]heptene-piperazine junction to steric and electronic changes .

Cyclization and Ring-Opening Reactions

The bicyclo[2.2.1]heptene system participates in strain-driven reactions:

  • Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form fused polycyclic adducts, expanding structural complexity.

  • Hydrogenation : Selective reduction of the double bond in the bicyclic system using H₂/Pd-C yields saturated derivatives with altered conformational flexibility.

Stability and Reactivity Under Physiological Conditions

  • Hydrolytic Stability : The compound demonstrates moderate stability in PBS/methanol (pH 7.4), with a half-life of 3.4–7.7 hours .

  • pH-Dependent Reactivity : Protonation of piperazine nitrogens at acidic pH increases electrophilicity, facilitating covalent adduct formation.

Comparative Analysis with Structural Analogues

Compound Key Reaction Differences
4-(Cyclopentylmethyl)piperazineLacks bicyclic strain, reducing Diels-Alder reactivity
1-(4-Piperidinyl)-3-phenylpropan-1-onePiperidine ring less nucleophilic than piperazine

The bicyclo[2.2.1]heptene system uniquely enhances both strain-driven reactivity and three-dimensional binding interactions .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a bicyclic structure that enhances its interaction with biological targets. The bicyclo[2.2.1]heptane framework contributes to its unique properties, making it a candidate for drug development and other applications.

Anticancer Activity

Research indicates that derivatives of bicyclic compounds exhibit promising anticancer properties. For instance, compounds similar to 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine have shown efficacy against various cancer cell lines, including hepatoma carcinoma cells, with mechanisms involving apoptosis induction and cell cycle arrest .

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazineBEL-740284.7Induces apoptosis, cell cycle arrest
Related ThiosemicarbazonesMDA-MB-231, SMMC-7721, HeLa2.79 - 3.64Cytotoxicity against cancer cells

Neurological Disorders

The piperazine moiety in the compound suggests potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. Compounds containing piperazine are known to exhibit antipsychotic and anxiolytic effects, making this compound a candidate for further exploration in neuropharmacology .

Enzyme Inhibition

There is evidence that bicyclic compounds can serve as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition, which is relevant for Alzheimer’s disease treatment . The structural features of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine may enhance its binding affinity to target enzymes.

Anti-inflammatory Properties

Compounds derived from bicyclic structures have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders .

Synthesis and Derivatives

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine typically involves multi-step organic reactions, including cyclization and functionalization processes that enhance its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine:

  • Anticancer Studies : A study demonstrated that modifications to the bicyclic structure could significantly enhance cytotoxicity against specific cancer cell lines, indicating the importance of structural optimization in drug design .
    "The incorporation of specific functional groups into the bicyclic framework has led to enhanced anticancer activity."
  • Neuropharmacological Research : Investigations into the effects on neurotransmitter systems have shown that derivatives can modulate serotonin and dopamine pathways, suggesting potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and piperazine ring allow the compound to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .

Comparison with Similar Compounds

Bicyclic Piperazine Derivatives

  • Norbo-7/8: These compounds (exo/endo isomers) feature a bicyclo[2.2.1]hept-5-ene carboxamide linked to a 4-methoxyphenylpiperazine. Unlike the target compound, Norbo-7/8 incorporate a methoxyphenyl group, which is associated with serotonin receptor (5-HT1A) binding .
  • Bridged Piperazines in Dopamine Transporter (DAT) Inhibitors : Compounds like 7 and 11 from replace piperazine with rigid 3,8-diaza[3.2.1]bicyclooctane, enhancing DAT affinity (IC₅₀ = 8.0–8.2 nM). The bicyclo[2.2.1]heptene in the target compound may similarly restrict conformational flexibility, though its pharmacological target remains unverified .

Isopropyl-Substituted Piperazines

  • 1-[4-(Propan-2-yl)cyclohexyl]piperazine: This compound (C₁₃H₂₆N₂) shares the isopropyl substituent but lacks the bicyclic system. Its cyclohexyl group may confer distinct steric and electronic effects compared to the norbornene moiety in the target compound .

Pharmacological Activity

Receptor Binding Profiles

  • Dopamine D2 Receptor Affinity : Substituted (2-methoxyphenyl)piperidines (e.g., 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) show high D2 receptor affinity, suggesting that methoxy and nitro groups enhance binding. The target compound’s isopropyl group may prioritize lipophilicity over direct receptor interaction .
  • Serotonin 5-HT1A Ligands : Arylpiperazines like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine exhibit 5-HT1A affinity (Ki = 0.6 nM). The bicyclo[2.2.1]heptene in the target compound could similarly stabilize bioactive conformations .

Antibacterial and Antimalarial Activity

  • Cinnamoylpiperazine Derivatives: Compounds like 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine display antimalarial activity against Plasmodium berghei.

Key Strategies

  • Nucleophilic Substitution : and describe sulfur-containing ethyl piperazines synthesized via SN2 reactions using chlorinated intermediates. The target compound could be synthesized similarly by alkylating piperazine with a bicyclo[2.2.1]hept-2-ylmethyl chloride .
  • Condensation Reactions: Norbo-7/8 were prepared by condensing bicyclo carboxamide derivatives with arylpiperazines. A parallel approach might apply to the target compound .

Yield and Purity Considerations

  • High-yield Boc-deprotection methods (e.g., 98% yield for 1-(4-isopropylbenzyl)piperazine in ) suggest efficient routes for introducing substituents. The target compound’s synthesis may require analogous protection/deprotection steps .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Structural Rigidity LogP (Predicted)
Target Compound 192.31 Bicyclo[2.2.1]heptene, isopropyl High ~2.5 (estimated)
Norbo-7/8 ~350 (estimated) Bicyclo[2.2.1]heptene, methoxy High ~3.0
1-[4-(Propan-2-yl)cyclohexyl]piperazine 210.36 Cyclohexyl, isopropyl Moderate ~3.2
GBR 12909 Analogues ~400 (estimated) Bridged piperazines Very High ~4.0

Biological Activity

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H20N2
  • Molecular Weight : 244.34 g/mol
  • CAS Number : Not specifically listed but related compounds can be found under various identifiers.

The biological activity of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine can be attributed to its interaction with various biological targets, primarily involving neurotransmitter systems and enzyme inhibition:

  • Serotonin Receptor Modulation : Preliminary studies suggest that this compound may act as a ligand for serotonin receptors, influencing mood and anxiety pathways.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could contribute to its therapeutic effects in conditions like depression and anxiety.

Biological Activity Overview

The following table summarizes the key biological activities associated with the compound:

Activity TypeDescriptionReference
AntidepressantPotential modulation of serotonin levels
AntioxidantExhibits properties that reduce oxidative stress
Enzyme InhibitionInhibits specific enzymes related to neurotransmitter metabolism
Cytotoxic EffectsDemonstrated cytotoxicity against cancer cell lines

Case Study 1: Antidepressant Activity

A study conducted on various piperazine derivatives, including 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine, showed significant antidepressant activity in animal models. The mechanism was linked to enhanced serotonergic transmission.

Case Study 2: Cytotoxicity Against Cancer Cells

Research evaluating the cytotoxic effects of this compound revealed significant activity against several cancer cell lines, including HeLa and MDA-MB-231. The IC50 values indicated potent antiproliferative effects, suggesting its potential as an anticancer agent.

Case Study 3: Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that the compound effectively reduces oxidative stress markers in vitro, which may have implications for neuroprotective strategies.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, describes a protocol using DMF as the solvent, K₂CO₃ as the base, and propargyl bromide as the alkylating agent. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to acetone or ethanol .
  • Reaction time : 6–7 hours at room temperature minimizes side reactions like over-alkylation .
  • Purification : Column chromatography with silica gel (ethyl acetate:hexane, 1:8) effectively isolates the product .
  • Monitoring : TLC in 2:1 hexane:ethyl acetate confirms reaction progression .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₃H₂₀N₂O, MW 220.31) and fragmentation patterns .
  • ¹H/¹³C NMR : Key signals include:
    • Bicyclo[2.2.1]heptene protons (δ 5.5–6.5 ppm, multiplet) .
    • Piperazine methyl groups (δ 1.0–1.2 ppm, singlet) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
  • HPLC : Validates purity (>98%) using reverse-phase C18 columns .

Q. What handling and stability considerations are essential under laboratory conditions?

Methodological Answer:

  • Stability : The compound is stable at RT but degrades in the presence of oxidizers (e.g., peroxides), producing CO/NOₓ .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives?

Methodological Answer: Asymmetric lithiation-trapping using s-BuLi/(-)-sparteine enables enantiopure synthesis:

  • Lithiation : α-methylbenzyl-functionalized N-Boc piperazine reacts with s-BuLi at -78°C for 10 minutes .
  • Electrophile Choice : Sterically hindered electrophiles (e.g., benzyl bromide) improve enantioselectivity (up to 95% ee) .
  • Mechanistic Insight : Distal N-substituents (e.g., bulky alkyl groups) reduce ring fragmentation during lithiation .

Q. What computational strategies predict biological activity or reactivity?

Methodological Answer:

  • Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. shows affinity for ATP-binding pockets (binding energy ≤-8 kcal/mol).
  • QSAR Modeling : Correlate substituent effects (e.g., bicycloheptene hydrophobicity) with anticancer activity .
  • DFT Calculations : Predict regioselectivity in electrophilic attacks using HOMO/LUMO maps .

Q. How are contradictions in synthetic yield or stereochemical outcomes resolved?

Methodological Answer:

  • Mechanistic Probes : Use in situ IR to monitor lithiation intermediates and identify side reactions (e.g., ring fragmentation) .
  • Isotopic Labeling : ¹³C-labeled reactants trace unexpected byproducts in alkylation steps .
  • Solvent Screening : Compare DMF (high polarity) vs. THF (low polarity) to optimize stereochemical control .

Q. What in vitro assays evaluate biological activity, and how are results contextualized?

Methodological Answer:

  • Anticancer Assays : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ values compared to controls (e.g., doxorubicin) .
  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., topoisomerase II) via fluorescence polarization .
  • Data Interpretation : Normalize activity to logP values to assess bioavailability .

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